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Compound of Interest

Compound Name: Propyl phenylacetate

Cat. No.: B1585323 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propyl phenylacetate is a flavoring substance valued for its characteristic sweet, honey-like

aroma with floral and fruity nuances, often described as having notes of rose and apricot.[1][2]

As a Generally Recognized as Safe (GRAS) substance, it is utilized in the food industry to

impart or modify flavors in a variety of products.[3][4] This document provides detailed

application notes and experimental protocols for the effective use and analysis of propyl
phenylacetate in flavor development and food science research.
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Property Value Reference

IUPAC Name propyl 2-phenylacetate

Synonyms

Propyl alpha-toluate,

Benzeneacetic acid, propyl

ester

[5][6]

CAS Number 4606-15-9 [6]

FEMA Number 2955 [3][7]

JECFA Number 1010 [5][8]

Molecular Formula C₁₁H₁₄O₂

Molecular Weight 178.23 g/mol [9]

Appearance Colorless liquid [2][8]

Odor/Flavor Profile
Sweet, honey, floral, apricot,

rose
[1][2]

Regulatory and Safety Information
Propyl phenylacetate has been evaluated by the Joint FAO/WHO Expert Committee on Food

Additives (JECFA) and is considered to present "no safety concern at current levels of intake

when used as a flavouring agent."[5] It is listed by the Flavor and Extract Manufacturers

Association (FEMA) as a GRAS substance.[3]

Toxicological Data (Read-Across Approach):

Specific acute oral toxicity data for propyl phenylacetate is not readily available. Therefore,

data from structurally similar phenylacetate esters are provided for a conservative estimation of

toxicity.

Compound LD₅₀ (Oral, Rat) Reference

Methyl Phenylacetate 2550 mg/kg [10]

Ethyl Phenylacetate 3300 mg/kg [1]
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Based on this data, propyl phenylacetate is expected to have a low order of acute toxicity.

Application in Flavor Formulations
Propyl phenylacetate is a versatile ingredient in flavor creation, contributing to a wide range of

profiles. Its primary applications are in fruit, honey, and floral flavors.

Recommended Use Levels:

The following are suggested starting points for the use of propyl phenylacetate in various

food and beverage applications. Sensory evaluation should be performed to determine the

optimal level for a specific product matrix.

Food Category Typical Use Level (ppm)

Beverages (non-alcoholic) 1.0

Ice Cream, Ices 1.5

Candy 2.7

Baked Goods 5.0

Gelatins, Puddings 0.2 - 0.5

Chewing Gum 8.0

Source: Adapted from FEMA, 1965.[3] More recent typical use levels may vary and should be

determined through sensory testing.

Flavor Profile Contribution:

Low Concentrations (sub-ppm to 1 ppm): Enhances sweetness and provides a subtle honey-

floral background note.

Medium Concentrations (1-5 ppm): The characteristic honey and apricot notes become more

prominent, adding complexity to fruit and floral flavors.

High Concentrations (>5 ppm): Can become overly sweet and cloying, potentially imparting a

fermented or balsamic off-note.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.benchchem.com/product/b1585323?utm_src=pdf-body
https://www.femaflavor.org/sites/default/files/3.%20GRAS%20Substances%282001-3124%29_0.pdf
https://pubs.rsc.org/en/content/articlelanding/1982/p2/p29820001625
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stability and Handling
Stability:

Propyl phenylacetate, like many esters, can be susceptible to hydrolysis under certain

conditions, which can impact the flavor profile of the final product.

Condition Stability Profile

pH

More stable in neutral to slightly acidic

conditions. Hydrolysis can be accelerated in

strongly acidic or alkaline environments.[1]

Temperature

Generally stable at typical processing

temperatures. Prolonged exposure to high

temperatures can lead to degradation.[11]

Light
Should be protected from direct light to prevent

potential degradation.

Handling and Storage:

Store in a cool, dry, well-ventilated area.

Keep containers tightly closed.

Protect from light and moisture.

Incompatible with strong oxidizing agents and strong bases.[1]

Experimental Protocols
Protocol for Sensory Evaluation: Triangle Test
This protocol is designed to determine if a sensory difference exists between two samples, for

example, a product with and without the addition of propyl phenylacetate.

Objective: To determine if a perceptible sensory difference exists between a control sample and

a sample containing propyl phenylacetate.
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Materials:

Control sample (e.g., unflavored beverage, sugar solution).

Test sample (control sample with a specified concentration of propyl phenylacetate).

Identical, odor-free tasting cups, coded with random three-digit numbers.

Palate cleansers (e.g., unsalted crackers, room temperature water).

Ballots for recording results.

A panel of at least 20-30 trained or consumer panelists.

Procedure:

Sample Preparation: Prepare the control and test samples. The concentration of propyl
phenylacetate in the test sample should be relevant to the intended application.

Coding and Presentation: For each panelist, present three coded samples: two of one type

and one of the other (e.g., two controls and one test, or one control and two tests). The order

of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB,

ABB).[12]

Instructions to Panelists:

Instruct panelists to taste the samples from left to right.

Advise them to cleanse their palate with water and/or an unsalted cracker between

samples.

Ask them to identify the sample that is different from the other two.

Data Collection: Panelists record their choice on the ballot.

Data Analysis: The number of correct identifications is tallied. Statistical tables for the triangle

test are used to determine if the number of correct responses is statistically significant at a

chosen confidence level (typically p < 0.05).
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Workflow for a Triangle Test Sensory Evaluation.

Protocol for GC-MS Analysis of Propyl Phenylacetate in
a Beverage Matrix
This protocol outlines a method for the quantification of propyl phenylacetate in a liquid matrix

using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the concentration of propyl phenylacetate in a beverage sample.

Materials and Reagents:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

GC column suitable for flavor analysis (e.g., DB-5ms, HP-5ms, or equivalent).

Propyl phenylacetate standard (high purity).

Internal standard (e.g., methyl nonanoate or other suitable compound not present in the

sample).

Solvent for extraction (e.g., dichloromethane, hexane).

Anhydrous sodium sulfate.
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Vials, pipettes, and other standard laboratory glassware.

Procedure:

Standard Preparation: Prepare a stock solution of propyl phenylacetate in the chosen

solvent. From this stock, prepare a series of calibration standards at different concentrations,

each containing a fixed concentration of the internal standard.

Sample Preparation (Liquid-Liquid Extraction): a. To a known volume of the beverage sample

(e.g., 10 mL), add a known amount of the internal standard. b. Add an equal volume of the

extraction solvent. c. Shake vigorously for 2-3 minutes. d. Allow the layers to separate. e.

Carefully collect the organic layer. f. Dry the organic extract by passing it through a small

column of anhydrous sodium sulfate. g. Concentrate the extract to a final volume of 1 mL

under a gentle stream of nitrogen if necessary.

GC-MS Analysis: a. Injection: Inject 1 µL of the prepared standard or sample extract into the

GC. b. GC Conditions (example):

Inlet Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold
for 5 minutes. c. MS Conditions (example):
Ion Source: Electron Ionization (EI) at 70 eV.
Mass Range: Scan from m/z 40 to 300.
Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for
quantitative analysis. Key ions for propyl phenylacetate include m/z 91 (base peak), 107,
and 178.

Data Analysis: a. Identify the peaks for propyl phenylacetate and the internal standard

based on their retention times and mass spectra. b. Generate a calibration curve by plotting

the ratio of the peak area of propyl phenylacetate to the peak area of the internal standard

against the concentration of the calibration standards. c. Calculate the concentration of

propyl phenylacetate in the sample using the calibration curve.
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Workflow for GC-MS Quantification of Propyl Phenylacetate.
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Metabolic Pathway and Flavor Perception
Metabolic Fate:

Upon oral ingestion, esters like propyl phenylacetate are likely to undergo hydrolysis in the

gastrointestinal tract, catalyzed by esterase enzymes. This process breaks the ester down into

its constituent alcohol (propanol) and carboxylic acid (phenylacetic acid).[13] Phenylacetic acid

can then be further metabolized, primarily in the liver, through conjugation with glutamine to

form phenylacetylglutamine, which is then excreted in the urine.

Propyl Phenylacetate Esterase-mediated
Hydrolysis

Propanol

Phenylacetic Acid Conjugation with
Glutamine (Liver) Phenylacetylglutamine Urinary Excretion

Click to download full resolution via product page

Simplified Metabolic Pathway of Propyl Phenylacetate.

Flavor Perception:

The perception of propyl phenylacetate's flavor is a complex process involving both taste and

olfaction. As a volatile ester, its molecules are detected by olfactory receptors in the nasal

cavity, contributing to its characteristic aroma. The overall flavor experience is a result of the

integration of these olfactory signals with gustatory signals from the taste buds in the brain. The

sweet and fruity notes are primarily perceived through olfaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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